Ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

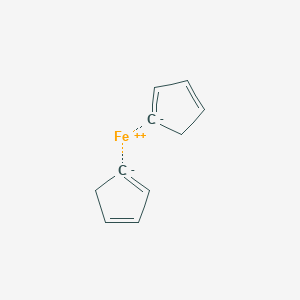

Ferrocene is a notable organometallic compound consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom, forming a sandwich-like structure. This compound is known for its stability, unique electronic structure, and reversible redox properties, which have made it a subject of interest in various fields including catalysis, material science, and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound derivatives has been explored extensively. For instance, ferrocenes bearing podand dipeptide chains have been synthesized to form ordered structures in both solid and solution states . Additionally, this compound derivatives with potential as chemosensors for Hg^2+ and Pb^2+ ions in aqueous environments have been developed, showcasing the versatility of this compound in creating functional materials . Mono-amino-functionalised ferrocenes and ferrocenium salts have also been synthesized, further expanding the range of this compound-based compounds .

Molecular Structure Analysis

The molecular structure of this compound has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the structures of this compound derivatives, revealing intricate details such as intramolecular hydrogen bondings and chiral organization . The electronic structure of this compound and its derivatives has been studied theoretically, providing insights into the distribution of electrons and the stability of the compound .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. The synthesis of chiral this compound amines derived from amino acids and peptides involves the formation of Schiff bases and subsequent reduction, demonstrating the compound's reactivity and potential for creating chiral electrochemical sensors . The reactivity of this compound is also highlighted in the synthesis of polymetallic iron(II) imidazolate complexes, which exhibit magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been extensively studied. Its redox properties are particularly notable, with this compound being able to undergo reversible oxidation and reduction, which is useful in applications such as molecular machines and sensors . The compound's stability in air, heat, and light, along with its low toxicity, make it an attractive core for developing bioactive pharmacophores with enhanced properties .

Scientific Research Applications

Cancer Research Applications Ferrocene and its derivatives have been explored for their anticancer activities. A range of this compound-based compounds shows potential in treating various cancers. This compound's role in bioorganometallic chemistry has grown due to its stable, nontoxic nature, and good redox properties, making it a promising candidate for medicinal applications against diseases like cancer and malaria (Ornelas, 2011), (Fouda et al., 2007), (Bharvi Sharma & Vipan Kumar, 2021).

Antimalarial Applications this compound compounds have shown significant potential as antimalarial agents. The hybridization of this compound with other pharmacophores results in enhanced biological activities. This compound-based compounds, such as Ferroquine, are considered effective against drug-resistant malaria (Sijongesonke Peter & B. Aderibigbe, 2019), (Shailja Singh & Shrawan Kumar Mangawa, 2023).

Bioorganometallic Chemistry this compound's impact in bioorganometallic chemistry is notable, with its applications extending to creating ferrocenyl compounds that exhibit significant activity against diseases. Its stability and redox properties make this compound an attractive option for synthesizing new organometallic compounds with potential medicinal effects (M. Patra & G. Gasser, 2017), (D. Astruc, 2017).

This compound in Drug Development Various this compound-containing compounds are being explored for their potential in drug development, especially for treating cancer and malaria. The unique properties of this compound, such as low toxicity and good electronic properties, make it suitable for incorporation into drug molecules (Amandeep Singh et al., 2019), (M. Bartošík et al., 2015).

This compound in Neuroscience Research indicates that this compound derivatives can influence dopamine metabolism in the brain. This suggests potential applications in neuroscience and neuropharmacology, particularly in relation to diseases influenced by dopamine levels (R. Ward et al., 1995).

Mechanism of Action

Target of Action

Ferrocene and its derivatives primarily target Glutathione Peroxidase 4 (GPX4) , a key enzyme in cancer cells undergoing the epithelial–mesenchymal transition . GPX4 is the only peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a tumor-suppressive process . Moreover, blocking GPX4 function or decreasing the protein level of GPX4 can suppress tumor growth .

Mode of Action

This compound interacts with its targets in a unique way. It serves a dual role: it maintains the inhibition capacity of certain molecules with GPX4 and also acts as a Reactive Oxygen Species (ROS) producer . This ROS-inducing ability enhances the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth .

Biochemical Pathways

This compound affects the ferroptosis-related signaling pathways and cell phenotypes, including folate metabolism, the AGE-RAGE signaling pathway in diabetic composites, negative regulation of lipid storage, and mesenchymal migration . The induction of ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes, occurs after treatment with this compound .

Pharmacokinetics

This compound is an orange crystalline solid at room temperature with excellent chemical and thermal stability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It induces ferroptosis, a form of programmed cell death, in cancer cells . This is achieved by increasing cellular reactive oxygen species (ROS) and lipid peroxidation (LPO) . The ROS-related bioactivity assays highlight the ROS-inducing ability of this compound at the molecular level and their ferroptosis enhancement at the cellular level .

Action Environment

The electrochemical properties of this compound have been found to be influenced by several factors including the this compound positions in different environments and applied potentials, the distance between adjacent this compound units, and the interactions between the redox moieties and the functionalized electrode . These environmental factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

Ferrocene has found a wide range of applications in various fields, such as fuel additives to improve their performance and reduce emissions; electrochemical sensors to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals; catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions; and medicinal chemistry in the development of anticancer, antiviral, and antimicrobial drugs . This compound derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .

properties

IUPAC Name |

cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBABTAKFJOGOMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of ferrocene?

A1: The molecular formula of this compound is Fe(C5H5)2, and its molecular weight is 186.04 g/mol.

Q2: What are some notable spectroscopic features of this compound?

A2: this compound exhibits characteristic spectroscopic features: * UV-Vis: Absorbs in the visible region, giving it its characteristic orange color. * IR: Shows distinct bands corresponding to the vibrations of the cyclopentadienyl rings and the iron-carbon bond. * NMR: Exhibits a single peak in the 1H NMR spectrum due to the equivalence of all ten protons on the cyclopentadienyl rings. []

Q3: What makes this compound particularly stable for an organometallic compound?

A3: this compound's remarkable stability is attributed to the sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This arrangement leads to a stable 18-electron configuration for the iron atom and strong bonding interactions between the iron and the rings. []

Q4: How does the incorporation of this compound into polymers impact their properties?

A4: Incorporating this compound units into polymers introduces redox activity, enabling applications like electrochemically induced derivatization of electrodes. These polymers can be used in molecular recognition, redox sensing, and electrochromic devices. []

Q5: Can you describe an example of how this compound is used in materials for specific applications?

A5: Researchers have developed this compound-containing polychlorotriphenylmethyl radicals that exhibit strong non-linear optical (NLO) responses. These materials hold promise for applications requiring high NLO responses with good chemical, thermal, and photo-optical stability. []

Q6: What challenges are associated with using this compound in aqueous environments, and how can these be addressed?

A6: this compound's low solubility in aqueous solutions poses a challenge for applications like electrochemical biosensors. Encapsulating this compound within a chitosan film can overcome this issue by immobilizing the molecules on electrode surfaces while enhancing water compatibility. []

Q7: How does the choice of linker impact the properties of this compound-containing polymers?

A7: In this compound-containing polymers, the linker between the this compound unit and the polymer backbone significantly influences properties. For example, in polyurethane systems, incorporating this compound units within the polyether soft segments using specific linkers leads to interesting electrochemical behavior and temperature-dependent ionic conductivity. []

Q8: Can this compound derivatives act as catalysts in asymmetric synthesis?

A8: Yes, chiral this compound derivatives, such as chiral 2-(1-dimethylaminoethyl)ferrocenecarbaldehyde, can act as effective catalysts in asymmetric alkylation reactions of aldehydes with dialkylzinc reagents. These reactions yield chiral alcohols with high enantiomeric excess. []

Q9: How does the structure of a this compound-based ligand influence its catalytic activity?

A9: The structure of a this compound-based ligand significantly impacts its coordination behavior and catalytic activity. For example, the specific placement of phosphine and carboxylic acid groups in phosphanyl-ferrocenecarboxylic ligands leads to unique coordination modes and applications in catalysis. []

Q10: How is computational chemistry used to study this compound and its derivatives?

A10: Computational methods, like DFT calculations, provide insights into the electronic structure, geometry, and properties of this compound derivatives. These methods help elucidate factors like nonplanarity, electron delocalization, and the nature of metal-ligand interactions. []

Q11: How do substituents on the this compound ring affect the electrochemical properties of the molecule?

A11: Substituents on the this compound ring significantly influence the redox potential. Electron-donating groups generally make this compound easier to oxidize, while electron-withdrawing groups make it harder to oxidize. The nature and position of the substituent affect the extent of this influence. [, ]

Q12: How does the length of the alkyl chain in this compound conjugates affect their interactions with biomolecules?

A12: The length of the alkyl chain in this compound conjugates influences their interactions with biomolecules like human serum albumin. Longer alkyl chains can lead to stronger hydrophobic interactions, impacting the binding affinity and selectivity. []

Q13: What strategies can enhance the stability of this compound-based materials under various conditions?

A13: Strategies to improve this compound stability include:* Appropriate Linker Selection: Using amide linkers instead of ester linkers enhances the stability of the ferrocenium cation in this compound conjugates. []* Encapsulation: Encapsulating this compound within a chitosan film or a dendritic shell protects it from degradation and improves stability in aqueous environments. [, ]

Q14: How can this compound be used in analytical applications?

A14: this compound derivatives can serve as electrochemical probes in sensing applications. For example, researchers have designed this compound probe molecules for detecting specific anions based on changes in their electrochemical properties upon binding. []

Q15: What is the historical significance of this compound in organometallic chemistry?

A15: The discovery of this compound in the early 1950s revolutionized organometallic chemistry. Its unique sandwich structure and remarkable stability led to the development of a vast array of metallocene compounds with diverse applications. []

Q16: How does the concept of "molecular ball-bearing" apply to this compound derivatives in supramolecular chemistry?

A16: The "molecular ball-bearing" property of this compound, referring to the free rotation of its cyclopentadienyl rings, is exploited in supramolecular chemistry. It enables this compound-based monomers to adopt optimal conformations for forming supramolecular polymers through strong intermolecular interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.